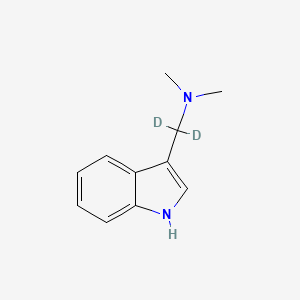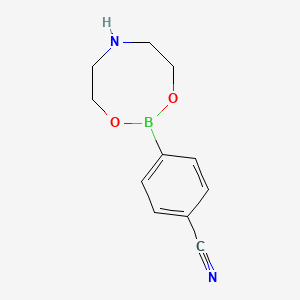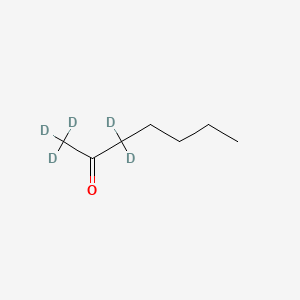![molecular formula C10H20ClN B1448196 1-Azaspiro[4.6]undecane hydrochloride CAS No. 1432678-60-8](/img/structure/B1448196.png)
1-Azaspiro[4.6]undecane hydrochloride
Übersicht
Beschreibung
“1-Azaspiro[4.6]undecane hydrochloride” is an organic compound with the CAS Number: 1432678-60-8 . It has a molecular weight of 189.73 . The IUPAC name for this compound is 1-azaspiro[4.6]undecane hydrochloride . It appears as a powder .
Molecular Structure Analysis
The InChI code for “1-Azaspiro[4.6]undecane hydrochloride” is 1S/C10H19N.ClH/c1-2-4-7-10(6-3-1)8-5-9-11-10;/h11H,1-9H2;1H . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“1-Azaspiro[4.6]undecane hydrochloride” is a powder . It has a molecular weight of 189.73 . The compound should be stored at a temperature of 4 °C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthetic Approaches : 1-Azaspiro[4.6]undecane hydrochloride is a core component in various biologically active natural and synthetic products, posing as a significant target for chemical synthesis. Various strategies for synthesizing spiroaminals, including 1-oxa-7-azaspiro[5.5]undecane and related structures, are crucial due to their novel skeletons and potential applications (Sinibaldi & Canet, 2008).
Biological Activities and Potential Applications
- Anticonvulsant Properties : Studies on compounds including 3-azaspiro[5.5]undecane derivatives have shown significant anticonvulsant activity in animal models. These findings highlight the potential therapeutic applications of these compounds in epilepsy treatment (Kamiński, Wiklik, & Obniska, 2014).
- Cancer Cell Growth Inhibition : Some derivatives of azaspiro[5.5]undecane have shown cytotoxic actions against human cancer cells in tissue culture, indicating their potential in cancer treatment research (Rice, Sheth, & Wheeler, 1973).
- Synthesis of Pharmacologically Important Alkaloids : 1-Azaspiro[5.5]undecane derivatives have been synthesized as intermediates for alkaloids like perhydrohistrionicotoxin, suggesting their relevance in the synthesis of important pharmacological agents (Ibuka et al., 1981).
Pharmaceutical and Medicinal Chemistry
- Synthesis of Peptides : The compound has been used in the synthesis of N-protected amino acid-ASUD esters, highlighting its role in peptide synthesis. This application is significant for developing various pharmaceutical agents (Rao et al., 2016).
- Antibacterial Agents : Derivatives of 1-oxa-9-azaspiro[5.5]undecane, used in the synthesis of ciprofloxacin derivatives, have been tested against bacterial strains, demonstrating potential in developing new antibacterial drugs (Lukin et al., 2022).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-azaspiro[4.6]undecane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-2-4-7-10(6-3-1)8-5-9-11-10;/h11H,1-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUVJERPEUAOEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azaspiro[4.6]undecane hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[[(R)-2-Benzyl-3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propionyl]amino]acetic acid](/img/structure/B1448119.png)

![[3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1448122.png)






![tert-butyl N-methyl-N-[(3S)-pyrrolidin-3-yl]carbamate hydrochloride](/img/structure/B1448135.png)
